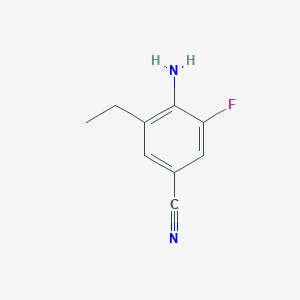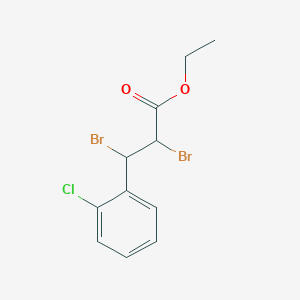
Ethyl 2,3-dibromo-3-(2-chlorophenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,3-dibromo-3-(2-chlorophenyl)propanoate is an organic compound with the molecular formula C11H11Br2ClO2 This compound is characterized by the presence of bromine, chlorine, and ester functional groups, making it a versatile molecule in various chemical reactions and applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,3-dibromo-3-(2-chlorophenyl)propanoate typically involves the bromination of ethyl 3-(2-chlorophenyl)propanoate. The reaction is carried out by treating ethyl 3-(2-chlorophenyl)propanoate with bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually performed at room temperature, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality and minimizes the risk of human error.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2,3-dibromo-3-(2-chlorophenyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding ethyl 3-(2-chlorophenyl)propanoate.
Oxidation Reactions: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Formation of ethyl 2,3-diamino-3-(2-chlorophenyl)propanoate or ethyl 2,3-dithio-3-(2-chlorophenyl)propanoate.
Reduction: Formation of ethyl 3-(2-chlorophenyl)propanoate.
Oxidation: Formation of 2,3-dibromo-3-(2-chlorophenyl)propanoic acid.
Aplicaciones Científicas De Investigación
Ethyl 2,3-dibromo-3-(2-chlorophenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the production of agrochemicals, such as herbicides and insecticides, due to its reactivity and functional group diversity.
Mecanismo De Acción
The mechanism of action of Ethyl 2,3-dibromo-3-(2-chlorophenyl)propanoate involves its interaction with biological molecules through its reactive bromine and ester groups. These functional groups can form covalent bonds with nucleophilic sites on proteins, enzymes, or DNA, leading to inhibition or modification of their activity. The compound’s molecular targets and pathways depend on its specific application, such as enzyme inhibition in biochemical studies or DNA interaction in medicinal chemistry.
Comparación Con Compuestos Similares
Ethyl 2,3-dibromo-3-(2-chlorophenyl)propanoate can be compared with other similar compounds, such as:
Ethyl 2,3-dibromopropanoate: Lacks the chlorophenyl group, making it less versatile in certain applications.
Ethyl 3-(2-chlorophenyl)propanoate: Lacks the bromine atoms, reducing its reactivity in substitution and oxidation reactions.
2,3-Dibromo-3-(2-chlorophenyl)propanoic acid: The carboxylic acid derivative, which has different solubility and reactivity properties compared to the ester.
The uniqueness of this compound lies in its combination of bromine, chlorine, and ester functional groups, which provide a wide range of reactivity and applications in various fields.
Propiedades
Número CAS |
35282-98-5 |
|---|---|
Fórmula molecular |
C11H11Br2ClO2 |
Peso molecular |
370.46 g/mol |
Nombre IUPAC |
ethyl 2,3-dibromo-3-(2-chlorophenyl)propanoate |
InChI |
InChI=1S/C11H11Br2ClO2/c1-2-16-11(15)10(13)9(12)7-5-3-4-6-8(7)14/h3-6,9-10H,2H2,1H3 |
Clave InChI |
GXESVHOGRBTVJS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(C1=CC=CC=C1Cl)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-(Propane-1,2-diyl)di(tricyclo[3.3.1.1~3,7~]decane-1-carboxamide)](/img/structure/B14000560.png)
![2-([5-(2,6-Dichloro-4-pyridyl)-4-methyl-4H-1,2,4-triazol-3-YL]thio)-1-phenylethan-1-one](/img/structure/B14000568.png)

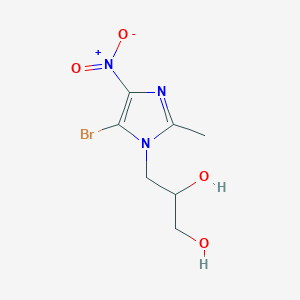
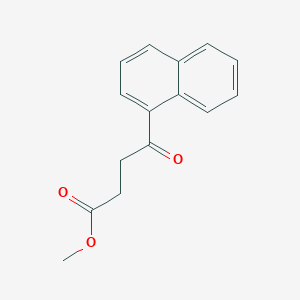
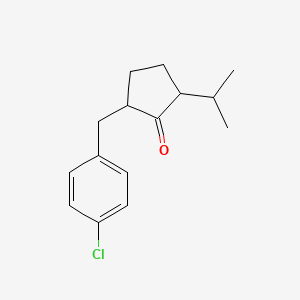
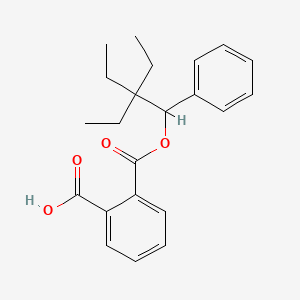
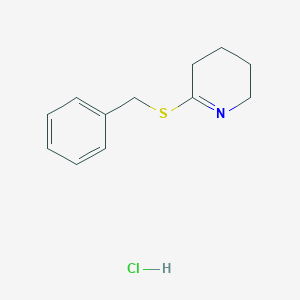
![Tetrakis[(2-chloroethyl)sulfanyl]ethene](/img/structure/B14000610.png)
![4-[2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-1-methylpiperidin-4-ol](/img/structure/B14000614.png)
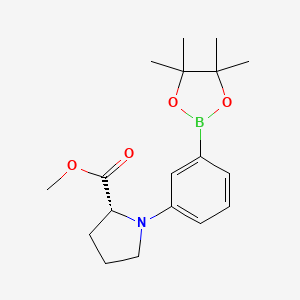

![2-[hydroxy(diphenyl)methyl]-N-phenylbenzenesulfonamide](/img/structure/B14000633.png)
